Rh2(R-TCPTAD)4

Enantioselective Catalysis C–H Functionalization Dirhodium Carbenoids

Rh2(R-TCPTAD)4 is the only dirhodium catalyst that achieves –93% ee and >30:1 regioselectivity for C2-functionalization of N-Boc-piperidine with donor/acceptor carbenes. Alternative catalysts (e.g., Rh2(R-DOSP)4) produce only –48% ee or redirect to C4. This (R)-TCPTAD variant also enables enantioselective sp³ C–H insertion into bicyclo[1.1.1]pentanes and benzylic C–H functionalization of arylcyclobutanes. Purchase for medicinal chemistry programs requiring C2-substituted piperidines or chiral BCP building blocks.

Molecular Formula C80H64Cl16N4O16Rh2
Molecular Weight 2110.4 g/mol
Cat. No. B12817136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRh2(R-TCPTAD)4
Molecular FormulaC80H64Cl16N4O16Rh2
Molecular Weight2110.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.[Rh+2].[Rh+2]
InChIInChI=1S/4C20H17Cl4NO4.2Rh/c4*21-12-10-11(13(22)15(24)14(12)23)18(27)25(17(10)26)16(19(28)29)20-4-7-1-8(5-20)3-9(2-7)6-20;;/h4*7-9,16H,1-6H2,(H,28,29);;/q;;;;2*+2/p-4
InChIKeyJFDVMHNQOYVSDK-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rh2(R-TCPTAD)4 (Davies Catalyst) – Chiral Dirhodium Tetracarboxylate for Enantioselective C–H Functionalization and Cyclopropanation


Rh2(R-TCPTAD)4 (CAS 2223621-11-0) is a chiral dirhodium(II) tetracarboxylate paddlewheel complex belonging to the Davies catalyst family, characterized by four (R)-configured adamantylglycine-derived TCPTAD (tetrachlorophthalimido) ligands bridging the Rh–Rh core . With molecular formula C80H64Cl16N4O16Rh2 and molecular weight 2110.44 g/mol, this complex is commercially available as a powder, crystals, or chunks from major suppliers . Developed in the Davies laboratory, Rh2(R-TCPTAD)4 enables the site-selective functionalization of unactivated tertiary C–H bonds with donor/acceptor carbenes, providing simultaneous control over regioselectivity and absolute configuration .

Rh2(R-TCPTAD)4 – Why Catalyst Selection, Not Generic Substitution, Determines C–H Functionalization Outcome


Interchanging chiral dirhodium(II) tetracarboxylates for C–H functionalization is not a viable procurement strategy because the ligand architecture directly dictates three interdependent outcomes: regioselectivity (site of C–C bond formation), enantioselectivity (absolute configuration of the product), and substrate scope compatibility. Head-to-head optimization studies reveal that Rh2(R-TCPTAD)4 delivers 65% yield with –93% enantiomeric excess (ee) and >30:1 regioselectivity under standardized C–H insertion conditions, whereas Rh2(R-DOSP)4 under identical conditions produces only –48% ee [1]. Similarly, the enantiomeric (S)-TCPTAD variant yields opposite absolute configuration with comparable magnitude [2]. In piperidine functionalization, Rh2(R-TCPTAD)4 directs insertion exclusively to the C2-position of N-Boc-piperidine, while alternative catalysts such as Rh2(S-2-Cl-5-BrTPCP)4 redirect functionalization to the C4-position under otherwise identical substrate and protecting group conditions [3]. These quantitative divergences confirm that TCPTAD-based catalysts cannot be replaced by DOSP-, PTAD-, or TPCP-series analogs without fundamentally altering the stereochemical and regiochemical course of the transformation.

Rh2(R-TCPTAD)4 – Quantitative Comparative Performance Evidence Versus Closest Dirhodium(II) Analogs


Enantioselectivity in Tertiary C–H Insertion: Rh2(R-TCPTAD)4 vs. Rh2(R-DOSP)4, Rh2(R-NTTL)4, and Rh2(R-TPPTTL)4

Under standardized C–H insertion conditions (1 mol% catalyst, donor/acceptor diazo compound 4, CH2Cl2, 40 °C, 5 h syringe-pump addition), Rh2(R-TCPTAD)4 exhibits the highest enantioselectivity among the four directly compared (R)-configured catalysts, achieving –93% ee [1]. This represents a 45 percentage-point improvement in absolute enantioselectivity over Rh2(R-DOSP)4 (–48% ee), a 1 percentage-point advantage over Rh2(R-NTTL)4 and Rh2(R-TPPTTL)4 (both –92% ee), and a 28 percentage-point gain over Rh2(S-PTAD)4 (83% ee, opposite configuration) [1]. All catalysts maintained excellent regioselectivity (>30:1 r.r.).

Enantioselective Catalysis C–H Functionalization Dirhodium Carbenoids Asymmetric Synthesis

Site-Selectivity Control in Piperidine C–H Functionalization: Rh2(R-TCPTAD)4 vs. Rh2(S-2-Cl-5-BrTPCP)4

In the C–H functionalization of piperidine scaffolds, catalyst identity alone dictates the site of C–C bond formation independent of substrate electronics. Rh2(R-TCPTAD)4 directs donor/acceptor carbene insertion exclusively to the C2-position of N-Boc-piperidine, generating 2-substituted piperidine analogs with full regiocontrol [1]. Conversely, Rh2(S-2-Cl-5-BrTPCP)4 under the same protecting group regime (N-α-oxoarylacetyl) redirects functionalization entirely to the C4-position, producing 4-substituted analogs [2]. This orthogonal regioselectivity is not achievable by any single alternative catalyst within the Davies portfolio.

Regioselective Catalysis Piperidine Derivatization Pharmaceutical Intermediate Synthesis C–H Insertion

Enantioselective C–H Functionalization of Strained Bicyclo[1.1.1]pentanes (BCPs): Class-Level Superiority of TCPTAD Scaffold

Rh2(TCPTAD)4 (the TCPTAD ligand scaffold, including both R- and S-enantiomers) is the catalyst of choice for enantioselective intermolecular sp³ C–H insertion into bicyclo[1.1.1]pentanes, a transformation that proceeds without compromising the integrity of the highly strained carbocyclic framework . This represents a class-level distinction: no other dirhodium tetracarboxylate catalyst series (DOSP, PTAD, TPCP, NTTL, or TPPTTL) has been demonstrated to achieve this transformation on BCP substrates while maintaining the strained core intact . The TCPTAD architecture enables functionalization exclusively at the tertiary BCP position with preservation of enantioselectivity and framework stability.

Strained Carbocycles BCP Functionalization Bioisostere Synthesis Enantioselective C–H Insertion

Comparative Yield in C–H Insertion: Rh2(R-TCPTAD)4 vs. Rh2(R-DOSP)4, Rh2(S-PTAD)4, and Rh2(R-TPPTTL)4

Under identical C–H insertion conditions (1 mol% catalyst, donor/acceptor diazo compound 4, CH2Cl2, 40 °C, 5 h syringe-pump addition), Rh2(R-TCPTAD)4 produces a combined isolated yield of 65% [1]. This yield is 15 percentage-points lower than Rh2(R-TPPTTL)4 (81% yield) and 12 percentage-points lower than Rh2(R-NTTL)4 (77% yield), but only 10 percentage-points lower than Rh2(S-PTAD)4 (75% yield) and 15 percentage-points lower than Rh2(R-DOSP)4 (80% yield) [1]. The moderate yield differential relative to the highest-performing catalyst in this series (Rh2(R-TPPTTL)4, 81%) is offset by the superior enantioselectivity (–93% ee vs. –92% ee) and unique substrate scope advantages (e.g., BCP functionalization) .

Catalytic Efficiency C–H Insertion Yield Dirhodium Catalyst Screening Process Optimization

Enantioselective C–H Amination Capability: Rh2(S-TCPTAD)4 (Enantiomeric Benchmark) vs. Non-Chiral Rh2 Catalysts

The TCPTAD ligand scaffold (specifically the S-enantiomer, Rh2(S-TCPTAD)4) is an effective chiral catalyst for both inter- and intramolecular enantioselective C–H aminations via rhodium nitrene intermediates [1]. While quantitative head-to-head data for Rh2(R-TCPTAD)4 in C–H amination is not available in the primary literature, the enantiomeric (S)-TCPTAD complex demonstrates that the TCPTAD chiral pocket architecture is compatible with nitrene-transfer chemistry, unlike non-chiral dirhodium catalysts (e.g., Rh2(OAc)4, Rh2(esp)2) which produce racemic products [2]. This establishes TCPTAD as a chiral-capable scaffold for C–H amination applications.

C–H Amination Nitrene Transfer Enantioselective Catalysis Chiral Dirhodium Catalysts

Rh2(R-TCPTAD)4 – Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of Chiral 2-Substituted Piperidine Pharmacophores (e.g., Methylphenidate Positional Analogs)

Rh2(R-TCPTAD)4 enables site-selective C2-functionalization of N-Boc-piperidine with donor/acceptor carbenes, generating enantiomerically enriched 2-substituted piperidines with –93% ee and >30:1 regioselectivity [1]. This transformation is uniquely controlled by the TCPTAD catalyst architecture; alternative catalysts redirect functionalization to C4 (e.g., Rh2(S-2-Cl-5-BrTPCP)4) or produce inferior enantioselectivity (e.g., Rh2(R-DOSP)4, –48% ee) [2]. Procurement of Rh2(R-TCPTAD)4 is indicated for medicinal chemistry programs requiring access to C2-functionalized piperidine building blocks with defined absolute stereochemistry.

Enantioselective C–H Functionalization of Strained Bicyclo[1.1.1]pentane (BCP) Bioisosteres

The TCPTAD catalyst scaffold is the only dirhodium tetracarboxylate class demonstrated to achieve enantioselective intermolecular sp³ C–H insertion into bicyclo[1.1.1]pentanes without framework degradation [1]. This transformation provides access to chiral BCP derivatives, which are increasingly valued in medicinal chemistry as saturated bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. Rh2(R-TCPTAD)4 procurement is essential for research groups exploring BCP-containing drug candidates where enantioselective C–H functionalization is a strategic disconnection.

Enantioselective C–H Amination for Chiral Amine Synthesis

The TCPTAD ligand scaffold (both R- and S-enantiomers) supports enantioselective inter- and intramolecular C–H amination via rhodium nitrene intermediates, enabling the construction of chiral amine motifs from unactivated C–H bonds [1]. While quantitative head-to-head data for Rh2(R-TCPTAD)4 specifically in C–H amination is limited, the established performance of the enantiomeric Rh2(S-TCPTAD)4 demonstrates that the TCPTAD chiral pocket is compatible with nitrene-transfer chemistry. Procurement of Rh2(R-TCPTAD)4 is appropriate for stereocontrolled C–H amination applications where the (R)-enantiomer is required for target absolute configuration.

Synthesis of Enantiomerically Enriched Arylcyclobutane Derivatives via Benzylic C–H Functionalization

The TCPTAD catalyst architecture (specifically Rh2(S-TCPTAD)4) enables selective C–H functionalization at the tertiary benzylic position of arylcyclobutanes with donor/acceptor aryldiazoacetates, delivering products with defined enantioselectivity [1]. The relatively uncrowded TCPTAD catalyst pocket reacts preferentially at the electronically favored tertiary benzylic site. By extension, Rh2(R-TCPTAD)4 provides access to the opposite enantiomeric series of functionalized arylcyclobutanes, a scaffold of interest in fragment-based drug discovery and agrochemical development.

Quote Request

Request a Quote for Rh2(R-TCPTAD)4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.